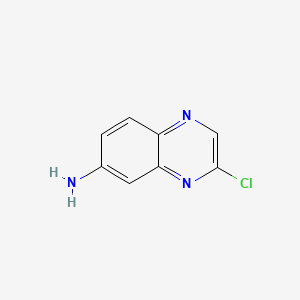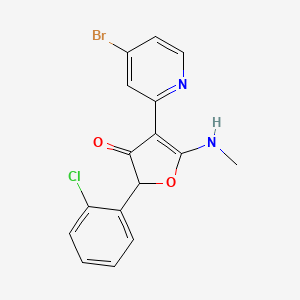
3-Chloroquinoxalin-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloroquinoxalin-6-amine is a chemical compound with the CAS Number: 166402-16-0 . It has a molecular weight of 179.61 . The IUPAC name for this compound is 3-chloro-6-quinoxalinamine .
Molecular Structure Analysis
The InChI code for 3-Chloroquinoxalin-6-amine is 1S/C8H6ClN3/c9-8-4-11-6-2-1-5(10)3-7(6)12-8/h1-4H,10H2 . This indicates that the molecule consists of 8 carbon atoms, 6 hydrogen atoms, 1 chlorine atom, and 3 nitrogen atoms .Physical And Chemical Properties Analysis
3-Chloroquinoxalin-6-amine is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .科学的研究の応用
Drug Discovery and Development
3-Chloroquinoxalin-6-amine: serves as a key intermediate in the synthesis of various bioactive molecules. Its incorporation into drug compounds can lead to the development of new therapeutic agents. The quinoxaline moiety is a common feature in compounds with potential antiviral, antibacterial, and anticancer properties .
Dye and Pigment Industry
Quinoxaline derivatives, including those synthesized from 3-Chloroquinoxalin-6-amine , are used in creating dyes and pigments. These compounds exhibit vibrant colors and stability, making them suitable for industrial dyeing processes .
Fluorescent Materials
The compound’s structure allows for the development of fluorescent materials. These materials are crucial in various applications, such as biological imaging and sensors, where they help in visualizing and tracking biological processes .
Electroluminescent Materials
3-Chloroquinoxalin-6-amine: is utilized in the synthesis of electroluminescent materials. These materials are essential components in the manufacturing of OLEDs (Organic Light Emitting Diodes), which are used in displays and lighting .
Organic Sensitizers for Solar Cells
Quinoxaline derivatives are also employed as organic sensitizers in solar cells. They enhance the efficiency of photovoltaic cells by increasing light absorption and charge transfer processes .
Polymeric Optoelectronic Materials
The compound is instrumental in creating polymeric optoelectronic materials. These materials have applications in the field of electronics, particularly in the development of flexible electronic devices .
Safety and Hazards
作用機序
Target of Action:
3-Chloroquinoxalin-6-amine primarily targets heme polymerase in malarial trophozoites. This enzyme is involved in the conversion of heme to hemazoin. By inhibiting heme polymerase, the compound disrupts the detoxification process in Plasmodium species, leading to the accumulation of toxic heme and ultimately killing the parasite .
Mode of Action:
The interaction between 3-Chloroquinoxalin-6-amine and heme polymerase prevents the conversion of heme to hemazoin. As a result, Plasmodium species cannot effectively neutralize the toxic heme, leading to their demise .
Biochemical Pathways:
The affected pathway is related to hemozoin formation in Plasmodium falciparum . Many antimalarials, including 3-Chloroquinoxalin-6-amine, act as strong inhibitors of hemozoin crystal growth .
特性
IUPAC Name |
3-chloroquinoxalin-6-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3/c9-8-4-11-6-2-1-5(10)3-7(6)12-8/h1-4H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOACHDNWEGOFNC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N=C2C=C1N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-(3,4-Dichlorophenyl)-3-(2-hydroxyethyl)pyrrolidin-1-yl]-(3,4,5-trimethoxyphenyl)methanone;methanesulfonic acid](/img/structure/B574265.png)



![5-Butyl-7-ethoxypyrazolo[1,5-a]pyrimidine](/img/structure/B574275.png)
![2-[2-(1-Methoxyethyl)phenyl]-3,4-dimethyl-5-phenyl-1,3,2-oxazaborolidine](/img/structure/B574277.png)
![N-Methyl-N-[(1Z)-N-methylethanimidoyl]acetamide](/img/structure/B574281.png)
